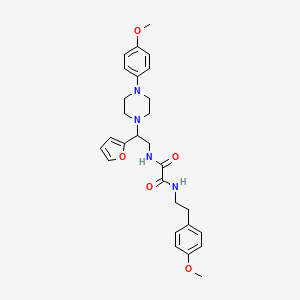

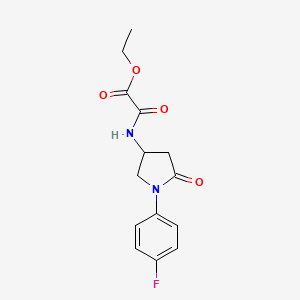

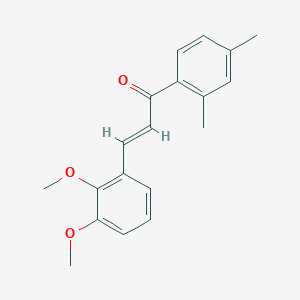

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinazoline family of compounds and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Quinazoline Derivatives as Histamine Receptor Inverse Agonists

Quinazoline derivatives, including those structurally related to 6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine, have been explored for their potential as histamine H4 receptor inverse agonists. A study led by Smits et al. (2008) focused on the identification and optimization of quinazoline-containing H4 receptor compounds through a scaffold hopping exercise, utilizing in silico models. This approach yielded compounds with significant affinity for human histamine H4 and H1 receptors, suggesting a novel class of dual-action ligands with potential anti-inflammatory properties in vivo (Smits et al., 2008).

Antitumor Effects on Tumor Cells In Vitro

Research by Huang et al. (2012) investigated the anticancer activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride against various cell lines. The compound demonstrated broad-spectrum anticancer activity, particularly through antiproliferation rather than cytotoxicity. This effect was linked to the inhibition of epidermal growth factor-induced phosphorylation of extracellular signal-regulated protein kinase1/2 (ERK1/2), indicating a potential mechanism for its antiproliferative effect and suggesting its viability as an anticancer agent (Huang et al., 2012).

Antimicrobial and Anti-inflammatory Properties

A study by Vachala et al. (2011) synthesized 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones and evaluated their anti-inflammatory, antiproliferative, and antimicrobial activities. The compounds showed promising results in inflammation inhibition and antiproliferative activity against various cell lines, as well as potent antimicrobial activity against a range of organisms, highlighting the diverse biological activities of quinazoline derivatives (Vachala et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds can inhibit their targets effectively . For instance, one compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biochemical pathways due to their multi-targeting nature .

Result of Action

Tmp-bearing compounds have shown diverse bioactivity effects, including notable anti-cancer effects .

properties

IUPAC Name |

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3/c1-28-19-12-16(13-20(29-2)22(19)30-3)25-23-26-18-10-9-15(24)11-17(18)21(27-23)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGAAARFKPLVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)